molecular formula C7H8N4 B6284675 4-azido-2-methylaniline CAS No. 33328-86-8

4-azido-2-methylaniline

Cat. No.: B6284675
CAS No.: 33328-86-8
M. Wt: 148.2
InChI Key:
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Description

4-Azido-2-methylaniline is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound is characterized by the presence of an azido group (-N₃) attached to the aromatic ring of 2-methylaniline. The azido group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-methylaniline typically involves the introduction of the azido group to the aromatic ring. One common method is the diazotization of 2-methylaniline followed by azidation. The process involves the following steps:

  • Diazotization: 2-Methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
  • Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-methylaniline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes (Huisgen cycloaddition).

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Substitution: Alkynes, copper (I) catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

    Reduction: 4-Amino-2-methylaniline.

    Substitution: 1,2,3-Triazole derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

Mechanism of Action

The mechanism of action of 4-azido-2-methylaniline primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in click chemistry, where the compound is used to label or modify biomolecules. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.

Comparison with Similar Compounds

    4-Azidoaniline: Similar structure but lacks the methyl group at the 2-position.

    2-Azido-4-methylaniline: Similar structure but with the azido group at the 2-position and the methyl group at the 4-position.

    4-Azido-2-chloroaniline: Similar structure but with a chlorine atom at the 2-position instead of a methyl group.

Uniqueness: 4-Azido-2-methylaniline is unique due to the specific positioning of the azido and methyl groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

33328-86-8

Molecular Formula

C7H8N4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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